molecular formula C27H28N2O5S B4611826 [4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

[4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

Cat. No.: B4611826
M. Wt: 492.6 g/mol
InChI Key: SZFFTIODRFTYON-PLRJNAJWSA-N
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Description

[4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group, a butylamino group, and a methylbenzenesulfonate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the benzamido and butylamino intermediates, followed by their coupling with the phenyl and methylbenzenesulfonate groups. Common reagents used in these reactions include amines, carboxylic acids, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions, such as controlled pH and temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound serves as a probe to study enzyme interactions and cellular pathways.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or a precursor for drug development.

Industry: In industrial settings, the compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

  • [4-[(Z)-2-benzamido-3-(ethylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate
  • [4-[(Z)-2-benzamido-3-(propylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

Uniqueness: The uniqueness of [4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the butylamino group, in particular, differentiates it from similar compounds and influences its reactivity and interactions with molecular targets.

Properties

IUPAC Name

[4-[(Z)-2-benzamido-3-(butylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-3-4-18-28-27(31)25(29-26(30)22-8-6-5-7-9-22)19-21-12-14-23(15-13-21)34-35(32,33)24-16-10-20(2)11-17-24/h5-17,19H,3-4,18H2,1-2H3,(H,28,31)(H,29,30)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFFTIODRFTYON-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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